molecular formula C7H13N B169729 4,4-Dimethylpentanenitrile CAS No. 15673-05-9

4,4-Dimethylpentanenitrile

Cat. No.: B169729
CAS No.: 15673-05-9
M. Wt: 111.18 g/mol
InChI Key: VXVUDUCBEZFQGY-UHFFFAOYSA-N
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Description

Overview of Nitrile Functional Group Significance in Organic Synthesis

The nitrile, or cyano, functional group (-C≡N) is a cornerstone of modern organic synthesis, valued for its unique reactivity and versatility. nih.gov Comprising a carbon atom triple-bonded to a nitrogen atom, this group possesses a linear geometry and notable electronic characteristics. fiveable.menih.gov The high electronegativity of the nitrogen atom renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. fiveable.meyoutube.com

Nitriles are prized as synthetic intermediates because they can be readily transformed into a variety of other functional groups. numberanalytics.com For instance, they can be hydrolyzed to produce carboxylic acids or amides, and reduced to form primary amines. fiveable.mepearson.com This ability to serve as a precursor to multiple functionalities makes nitriles valuable building blocks in the construction of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com Furthermore, the nitrile group can participate in cycloaddition reactions, leading to the formation of heterocyclic compounds. nih.gov

Historical Context and Evolution of Aliphatic Nitrile Research

The history of nitriles dates back to 1782, when Carl Wilhelm Scheele first synthesized hydrogen cyanide, the simplest nitrile. wikipedia.org In 1834, Théophile-Jules Pelouze synthesized propionitrile, marking a significant step in the study of aliphatic nitriles. wikipedia.org Early research focused on fundamental synthesis methods, such as the reaction of alkyl halides with cyanide salts, a method known as the Kolbe nitrile synthesis. wikipedia.org

Over the past century, research into aliphatic nitriles has expanded significantly, driven by their importance in industrial chemistry. researchgate.net The development of new catalytic systems, particularly for hydrogenation, has been a major focus. researchgate.net More recently, biocatalysis using enzymes like nitrilases and nitrile hydratases has emerged as a greener alternative for converting nitriles to amides and carboxylic acids, with some processes being implemented on an industrial scale. frontiersin.orgnih.gov

Structural Peculiarities and Reactivity Considerations of Branched Nitriles

Branched aliphatic nitriles, such as 4,4-dimethylpentanenitrile, exhibit specific structural features that influence their reactivity. The presence of alkyl branches near the nitrile group can introduce steric hindrance, which may affect the accessibility of the electrophilic carbon to nucleophiles and the approach of reagents to adjacent atoms.

The reactivity of nitriles is diverse. The carbon atom of the cyano group is electrophilic, while the nitrogen atom's lone pair of electrons allows it to act as a weak Lewis base. youtube.comaklectures.com Nitriles can undergo nucleophilic addition reactions, and the hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) display enhanced acidity, allowing for the formation of carbanions which can then participate in various carbon-carbon bond-forming reactions. youtube.com The presence of branching can modulate this reactivity; for example, α-branching is crucial in certain multicomponent reactions to prevent side reactions like tautomerization. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVUDUCBEZFQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505875
Record name 4,4-Dimethylpentanenitrile
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Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15673-05-9
Record name 4,4-Dimethylpentanenitrile
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Record name 4,4-dimethylpentanenitrile
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Synthetic Methodologies for 4,4 Dimethylpentanenitrile and Analogous Systems

Classical and Contemporary Approaches to Nitrile Synthesis

The formation of the nitrile group can be achieved through several strategic pathways, each with its own advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

One of the most fundamental methods for synthesizing aliphatic nitriles is through the nucleophilic substitution reaction, typically an S(_N)2 mechanism, involving an alkyl halide and a cyanide salt. numberanalytics.com In this reaction, the cyanide ion (CN⁻) acts as a potent nucleophile, displacing a halide leaving group from a primary or secondary alkyl halide. chemistrysteps.comvaia.com The use of solvents like dimethyl sulfoxide (B87167) (DMSO) or ionic liquids can facilitate this transformation. organic-chemistry.org

This method is highly effective for primary and secondary alkyl halides but generally fails for tertiary alkyl halides due to steric hindrance, which favors elimination reactions over substitution. vaia.comchemistrysteps.com

Table 1: Nucleophilic Substitution for Nitrile Synthesis

Substrate Type Reagent Conditions Product Note
Primary Alkyl Halide NaCN or KCN Polar aprotic solvent (e.g., DMSO) R-CH₂-CN Efficient S(_N)2 reaction. chemistrysteps.com
Secondary Alkyl Halide NaCN or KCN Polar aprotic solvent R₂CH-CN S(_N)2 reaction, may have competing elimination. chemistrysteps.com

The dehydration of primary amides (R-CONH₂) and aldoximes (R-CH=NOH) is a widely used and effective strategy for nitrile synthesis. numberanalytics.comrsc.org This transformation involves the removal of a water molecule to form the carbon-nitrogen triple bond. chemistrysteps.com

Dehydration of Primary Amides: Primary amides can be converted to nitriles using a variety of strong dehydrating agents. masterorganicchemistry.com Common reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). chemistrysteps.commasterorganicchemistry.com More recent and milder methods utilize reagents like oxalyl chloride with triethylamine (B128534) and a triphenylphosphine (B44618) oxide catalyst, which can complete the reaction in minutes. organic-chemistry.org Palladium-catalyzed dehydration in aqueous conditions has also been developed, using dichloroacetonitrile (B150184) as a water acceptor. organic-chemistry.org

Table 2: Common Reagents for Dehydration of Primary Amides

Dehydrating Agent General Reaction Reference
Phosphorus Pentoxide (P₂O₅) RCONH₂ + P₂O₅ → RCN chemistrysteps.commasterorganicchemistry.com
Thionyl Chloride (SOCl₂) RCONH₂ + SOCl₂ → RCN chemistrysteps.com
Phosphorus Oxychloride (POCl₃) RCONH₂ + POCl₃ → RCN chemistrysteps.com

Dehydration of Aldoximes: Aldoximes, which can be prepared from aldehydes, serve as excellent precursors to nitriles. organic-chemistry.org A wide range of catalysts and reagents can effect this dehydration. tandfonline.com Bio-inspired iron catalysts have been developed that mimic the function of the enzyme aldoxime dehydratase, allowing for the conversion of various aliphatic and aromatic aldoximes to nitriles at room temperature. acs.orgacs.orgnih.gov Other efficient systems include the use of reagents like trichloroacetonitrile, which can act as a dehydrating agent without the need for a metal catalyst. tandfonline.com

Recent research has demonstrated that reagents such as XtalFluor-E or sulfuryl fluoride (B91410) (SO₂F₂) can rapidly and mildly dehydrate aldoximes in excellent yields with high functional group tolerance. organic-chemistry.org

Hydrocyanation: Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond of an alkene to form a nitrile. wikipedia.org This process is of significant industrial importance, particularly in the production of adiponitrile (B1665535) from butadiene, a key precursor to nylon. wikipedia.orgacs.org The reaction is typically catalyzed by transition metal complexes, most commonly nickel-based catalysts with phosphite (B83602) ligands. thieme-connect.dewikipedia.org For unactivated alkenes, a catalyst is essential. wikipedia.org Due to the extreme toxicity of HCN, laboratory-scale applications often rely on "transfer hydrocyanation" methods, where a safer cyanide source is used. wikipedia.orgacs.org For example, formamide (B127407) has been used as a cyano source in nickel-catalyzed hydrocyanation of alkenes. rsc.org

Ammoxidation: Ammoxidation is a major industrial process for converting hydrocarbons to nitriles by reacting them with ammonia (B1221849) (NH₃) and oxygen (O₂), typically over a solid catalyst at high temperatures. numberanalytics.com This method is a cornerstone for the production of key monomers like acrylonitrile. numberanalytics.com The reaction mechanism is complex, involving the activation of the hydrocarbon, incorporation of nitrogen from ammonia, and subsequent oxidation. numberanalytics.com More recently, ammoxidation has been applied to alcohols as substrates, providing a greener route to nitriles. rsc.orgrsc.org Heterogeneous catalysts, such as those based on cobalt, ruthenium, or iron, have been developed to facilitate the ammoxidation of a wide range of alcohols under various conditions. rsc.orgacs.org

Primary amines (R-CH₂NH₂) can be directly oxidized to form the corresponding nitriles. This transformation offers a direct route from a common functional group. A variety of oxidizing systems have been developed to achieve this conversion efficiently and selectively.

One effective method involves using trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org This system is highly selective and operates under mild conditions, tolerating other functional groups. organic-chemistry.org Other protocols use stoichiometric quantities of oxoammonium salts, which also provide good yields under mild conditions. acs.org Furthermore, transition-metal catalysts, particularly those based on ruthenium, can promote the dehydrogenative oxidation of primary amines to nitriles, releasing hydrogen gas as the only byproduct and avoiding the need for external oxidants. thieme-connect.comthieme-connect.com

Table 3: Selected Methods for Oxidation of Primary Amines to Nitriles

Reagent/Catalyst Conditions Substrate Scope Reference
Trichloroisocyanuric acid (TCCA), TEMPO (cat.) CH₂Cl₂, 5°C Aliphatic, aromatic, heterocyclic organic-chemistry.org
4-acetamido-TEMPO tetrafluoroborate CH₂Cl₂-pyridine, RT or reflux Aliphatic, aromatic acs.org
Ruthenium(II)-hydride complex Toluene, 110°C Aliphatic, aromatic thieme-connect.comthieme-connect.com

The conversion of alcohols to nitriles is a valuable transformation that can be achieved through several strategies, often involving multiple steps or one-pot procedures.

A two-step approach involves first converting the alcohol's hydroxyl group into a good leaving group, such as a halide or a tosylate, followed by nucleophilic substitution with a cyanide salt. chemistrysteps.com

More direct, one-pot methods have also been developed. A notable example is the use of (cyanomethyl)trimethylphosphonium iodide, which converts benzylic, allylic, and aliphatic alcohols into nitriles with a two-carbon chain elongation. organic-chemistry.org Another approach is the direct oxidative conversion of primary alcohols into nitriles in aqueous ammonia. organic-chemistry.org Catalytic systems using copper/TEMPO or nickel-based catalysts can achieve the ammoxidation of alcohols to nitriles using ammonia as the nitrogen source, often under oxidant-free conditions. organic-chemistry.orgrsc.org These methods proceed through a dehydrogenation-imination-dehydrogenation sequence. rsc.org

Targeted Synthesis of 4,4-Dimethylpentanenitrile Derivatives

While specific synthetic routes focusing solely on this compound are not extensively detailed in broad literature, methods for preparing its derivatives highlight its role as a structural motif. The synthesis of these derivatives often employs the fundamental reactions of the nitrile group or introduces functionality elsewhere on the pentane (B18724) backbone.

2-Amino-2,4-dimethylpentanenitrile: This derivative features an additional amino group on the carbon adjacent to the nitrile. Its synthesis can be achieved through methods like the Strecker synthesis, starting from a ketone, or via nucleophilic substitution on a halogenated precursor.

3-Hydroxy-4,4-dimethylpentanenitrile: The presence of a hydroxyl group indicates that this compound can be formed via cyanohydrin formation, where a cyanide ion attacks the carbonyl carbon of 4,4-dimethyl-3-pentanone. smolecule.com

Derivatives via Radical Polymerization: 2,2'-Azobis-(2,4-dimethylpentanenitrile) is used as a radical initiator (Vazo-52) in polymerization reactions, such as in the synthesis of molecularly imprinted polymers. rsc.org

Complex Amino Derivatives: More complex structures, such as 5-[(4-methanesulfinylbutan-2-yl)amino]-4,4-dimethylpentanenitrile, have been synthesized, likely through multi-step pathways involving the reaction of a precursor amine with the this compound backbone. molport.com

Fluorinated Derivatives: The synthesis of compounds like 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile involves specialized fluorination techniques and oxidative processes. evitachem.com

The synthesis of these varied derivatives underscores the chemical utility of the this compound scaffold in constructing more complex molecular architectures for various research applications.

Precursor-Based Strategies for Branched Nitrile Scaffolds

The synthesis of branched nitriles, such as this compound, can be achieved through various precursor-based strategies. These methods often involve the transformation of functional groups in readily available starting materials into the desired nitrile functionality.

One prominent method is the hydrocyanation of alkenes . This process involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene. wikipedia.orgtue.nl For the synthesis of branched nitriles, this reaction is often catalyzed by transition metal complexes. thieme-connect.de For instance, nickel-catalyzed hydrocyanation of α-substituted styrenes can produce tertiary benzylic nitriles. organic-chemistry.org Similarly, using zinc cyanide (Zn(CN)₂) with a nickel catalyst can effectively convert aryl and heteroaryl alkenes into branched nitrile derivatives. rsc.org While highly effective, the industrial use of highly toxic HCN necessitates careful handling and has driven the development of safer alternatives. wikipedia.orgrsc.org

Another significant precursor-based approach starts with aldehydes and ketones . Aldehydes can be converted to nitriles through a one-pot reaction with reagents like hydroxylamine, followed by dehydration. organic-chemistry.org A notable cyanide-free method is the van Leusen reaction, where ketones react with p-tosylmethyl isocyanide (TosMIC) to form nitriles. rsc.org This reaction is advantageous as it avoids the direct use of toxic cyanides. rsc.org Furthermore, α-branched N-acylamines can be synthesized in a three-component reaction from amides, aldehydes, and organometallic reagents, showcasing the versatility of aldehyde precursors. acs.org

Alcohols can also serve as precursors for nitrile synthesis. A mild and aerobic catalytic method allows for the direct conversion of alcohols to nitriles using aqueous ammonia, mediated by a copper(I) iodide/bpy/TEMPO catalyst system. organic-chemistry.org Chemoenzymatic cascades have also been developed, starting from alcohols, which are first oxidized to aldehydes and then converted to nitriles biocatalytically. acs.org

Stereoselective and Enantioselective Synthesis Approaches for Chiral Nitriles

The synthesis of chiral nitriles is of significant interest due to their role as versatile building blocks in the pharmaceutical industry. acs.orgsnnu.edu.cn Various methods have been developed to control the stereochemistry at the carbon atom bearing the nitrile group.

Application of Chiral Auxiliaries in Asymmetric Catalysis

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been successfully applied to the synthesis of chiral nitriles.

A classic example is the asymmetric Strecker synthesis , which is used to produce chiral α-amino nitriles. This reaction can employ chiral amine auxiliaries to induce stereoselectivity. springerprofessional.de Evans' chiral oxazolidinones are another class of widely used auxiliaries that have proven effective in various asymmetric syntheses, including cycloaddition reactions that can lead to chiral nitrile-containing heterocycles. researchgate.net The use of these auxiliaries often relies on their ability to create a sterically hindered environment that favors the approach of a reagent from one specific direction. sfu.ca

Carbohydrates have also been employed as chiral auxiliaries. Their inherent chirality and multiple stereogenic centers can be leveraged to control the stereochemical outcome of reactions, such as in the synthesis of α-amino nitriles. springerprofessional.de The development of new chiral catalysts, including metal-free organic catalysts derived from cinchona alkaloids, has expanded the scope of asymmetric cyanation, allowing for highly enantioselective transformations of even challenging substrates like dialkyl ketones.

Table 1: Examples of Chiral Lewis Base-Catalyzed Asymmetric Cyanation of Ketones
EntryKetoneCatalystYield (%)Enantiomeric Excess (ee, %)
12-Heptanone(DHQD)₂PHAL9591
2Cyclohexanone(DHQD)₂PHAL9297
34-tert-Butylcyclohexanone(DHQD)₂PHAL98>99
42-Methyl-1-tetralone(DHQD)₂PHAL9492

Data sourced from a study on highly enantioselective cyanation of prochiral ketones.

Biocatalytic Routes Utilizing Nitrile-Converting Enzymes

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral nitriles, operating under mild conditions and often with high selectivity. nih.gov Several classes of nitrile-converting enzymes are particularly relevant.

Aldoxime dehydratases (Oxd) catalyze the dehydration of aldoximes to produce nitriles. nih.govresearchgate.net This method is cyanide-free and can be applied to a broad range of substrates, including aliphatic and aromatic aldoximes. nih.govresearchgate.netmdpi.com These enzymes can be used as whole-cell biocatalysts and have been integrated into chemoenzymatic cascades starting from alcohols or fatty acids. acs.orgmdpi.com The reaction can be performed in aqueous media, organic solvents, or even solvent-free systems. nih.gov

Nitrilases are another important class of enzymes that hydrolyze nitriles directly to carboxylic acids and ammonia. nih.govresearchgate.net Their inherent enantioselectivity makes them valuable for the kinetic resolution of racemic nitriles, producing enantiomerically enriched carboxylic acids and unreacted nitriles. nih.govnih.gov This approach has been used to synthesize a variety of chiral carboxylic acids. nih.govresearchgate.net Researchers have also engineered nitrilases to exhibit "nitrile hydratase-like" activity for the enantioselective synthesis of chiral amides. scilit.com

Table 2: Enantioselective Hydrolysis of Nitriles by Nitrilases
SubstrateEnzyme SourceProductConversion (%)Enantiomeric Excess (ee, %)
(±)-MandelonitrileAlcaligenes faecalis ATCC 8750(R)-Mandelic acid~50>99
(±)-2-PhenylpropionitrileRhodococcus rhodochrous(S)-2-Phenylpropionic acid4888
(±)-3-Hydroxy-4-phenoxybutyronitrileRhodococcus rhodochrous(R)-3-Hydroxy-4-phenoxybutyric acid45>99

Data compiled from various studies on nitrilase-catalyzed synthesis. nih.govresearchgate.net

Green Chemistry Principles in Nitrile Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of nitriles, traditionally reliant on toxic cyanides, is an area where green chemistry has made significant inroads.

A major focus has been the development of cyanide-free synthesis routes . nih.govacs.org Biocatalytic methods using aldoxime dehydratases are a prime example, converting readily available aldehydes into nitriles without using cyanide. nih.govnih.gov Other cyanide-free approaches include the van Leusen reaction using TosMIC and iron-catalyzed oxidative deconstruction of cycloalkanones with ammonium (B1175870) salts. rsc.orgacs.org

The use of biocatalysts , such as nitrilases and aldoxime dehydratases, is a cornerstone of green nitrile synthesis. nih.govtugraz.at Enzymes operate under mild conditions (temperature and pressure), in aqueous media, and with high selectivity, reducing energy consumption and by-product formation. nih.govnih.gov

Atom economy , a measure of how many atoms from the reactants are incorporated into the final product, is another key principle. Hydrocyanation of alkenes is an atom-economical reaction, as all atoms of the reactants are incorporated into the product. tue.nlthieme-connect.de

The development of greener reaction media and catalysts is also crucial. This includes using water as a solvent, as seen in many biocatalytic processes, or developing solvent-free reaction conditions. nih.govnih.gov The use of inexpensive and environmentally benign catalysts, such as iron, is preferred over more toxic or precious metals. acs.org Tandem chemo-enzymatic cascades, where multiple reaction steps are performed in one pot, also contribute to greener processes by minimizing waste and simplifying purification. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Branched Aliphatic Nitrile Research

High-Resolution Separation Techniques for Nitrile Mixtures

The separation and analysis of nitriles from complex mixtures, including reaction media and biological matrices, necessitate the use of high-resolution chromatographic techniques. These methods are crucial for assessing purity, identifying byproducts, and quantifying individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like 4,4-dimethylpentanenitrile. Its high separation efficiency and sensitive detection capabilities make it ideal for determining the purity of synthesized nitriles and identifying any degradation products or impurities.

In the context of this compound, GC-MS analysis is employed to monitor the progress of its synthesis and to ensure the quality of the final product. For instance, periodic GC-MS analysis can be used to detect degradation products, such as ketones that may arise from the oxidation of related amine compounds during synthesis or storage. The mass spectrometer provides definitive identification of these components by analyzing their fragmentation patterns. One study identified this compound as a constituent in the essential oil of Isodon rugosus, showcasing the technique's ability to detect and identify nitriles in complex natural mixtures. researchgate.net The analysis of "tholins," which are organic aerosols relevant to Titan's atmosphere, also utilizes pyrolysis-GC-MS to identify various compounds, including linear and branched aliphatic nitriles. researchgate.net

Below is a table summarizing the types of information obtained from GC-MS analysis in nitrile research:

Analytical TargetInformation Provided by GC-MSExample Application for this compound
Purity Assessment Quantifies the main compound and detects minor impurities.Verifying the percentage purity of a synthesized batch of this compound.
Degradation Products Identifies compounds formed due to chemical breakdown (e.g., oxidation, hydrolysis).Detecting the presence of corresponding ketones or amides from the degradation of related compounds.
Reaction Monitoring Tracks the consumption of reactants and the formation of products over time.Following the progress of the synthesis of this compound from its precursors.
Identification in Complex Mixtures Identifies the presence of the nitrile in complex samples like essential oils or environmental samples.Identification in the essential oil of Isodon rugosus. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex System Analysis

For less volatile nitriles or for analyses conducted in complex liquid matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS is particularly valuable for monitoring reactions and characterizing products in systems where the compounds are not amenable to GC analysis.

LC-MS has been utilized in various studies involving this compound and its derivatives. For example, it was used to confirm the successful conversion of reactants in the synthesis of more complex molecules where this compound was an intermediate. ethz.ch In another instance, LC-MS was employed to track the formation of a product derived from this compound, with the mass-to-charge ratio (m/z) of the resulting ion being used for confirmation. google.com High-throughput screening applications have also benefited from LC-MS for the rapid analysis of samples containing nitrile compounds. googleapis.com

FeatureAdvantage of LC-MSApplication in Nitrile Research
Versatility Can analyze a wide range of compounds, including non-volatile and thermally labile ones.Analysis of complex reaction mixtures containing nitrile-derived products without the need for derivatization. ethz.chgoogle.com
Sensitivity Provides low detection limits, crucial for identifying trace components.Detecting minute quantities of intermediates or byproducts in synthetic pathways.
Matrix Compatibility Can directly analyze samples from aqueous or biological media.Monitoring the biotransformation of nitriles in enzymatic reactions.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Many branched aliphatic nitriles are chiral, meaning they exist as non-superimposable mirror images (enantiomers). In pharmaceutical and biological contexts, the specific chirality of a molecule is often critical to its function. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of chiral compounds.

While this compound itself is not chiral, the principles of chiral HPLC are highly relevant to the broader class of branched aliphatic nitriles. For instance, the enantiomers of (R,S)-3-hydroxy-4,4-dimethylpentanenitrile have been successfully separated using a Chiralcel AD-H column. core.ac.uk This demonstrates the capability of chiral HPLC to resolve closely related chiral nitriles. The technique typically employs a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is essential for determining the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. The development of chiral separation methods is a significant area of research for various chiral nitriles and their derivatives. science.govcuni.cz

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR are the most common types of NMR experiments. For this compound, the ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule. The chemical shift of these signals, their splitting patterns (multiplicity), and their integration values provide a complete picture of the proton environment. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. This detailed structural information is crucial for confirming the identity and purity of a synthesized compound. NMR studies, often in conjunction with deuterium-labeling experiments, can also provide mechanistic insights into reactions involving nitriles. researchgate.net

Other Advanced Analytical Methodologies in Nitrile Compound Characterization

Beyond the primary chromatographic and spectroscopic techniques, other analytical methods provide valuable information about the physical and chemical properties of nitriles.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal behavior of a material as a function of temperature. For a compound like this compound, DSC can be used to determine its melting point, boiling point, and to study any phase transitions. This information is valuable for understanding the physical properties and thermal stability of the compound. DSC has been mentioned in the context of analyzing polymers that may incorporate nitrile-containing monomers, indicating its utility in characterizing materials derived from nitriles. google.com The thermal decomposition of materials containing nitriles, such as Titan aerosol analogues, has also been studied, providing insight into their structure and stability. researchgate.net

Q & A

Q. How can researchers design experiments to assess the environmental impact of this compound degradation byproducts?

  • Answer : Conduct accelerated degradation studies under UV light or aqueous conditions. Analyze byproducts via LC-MS and assess toxicity using Daphnia magna or algal bioassays. Regulatory frameworks like Australia’s AIIC list inform permissible thresholds .

Methodological Best Practices

Q. What statistical approaches are recommended for optimizing initiator-to-monomer ratios in polymerization?

  • Answer : Employ factorial design or response surface methodology (RSM) to model interactions between variables (e.g., temperature, initiator concentration). Use software like SPSS or R for regression analysis, ensuring reproducibility through triplicate trials .

Q. How should raw data from polymerization kinetics be presented to meet publication standards?

  • Answer : Include processed data (e.g., conversion vs. time plots, molecular weight distributions) in the main text. Archive raw DSC, GPC, or NMR spectra in appendices. Follow IUPAC guidelines for reporting uncertainties and significant figures .

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